Obidoxime sulfate

Description

Historical Context of Oxime Development as Cholinesterase Reactivators

The development of oximes as therapeutic agents is intrinsically linked to the history of chemical warfare and the agricultural use of organophosphorus compounds. These compounds, which include potent nerve agents and widely used pesticides, exert their toxic effects by inhibiting essential enzymes in the nervous system. bioline.org.brresearchgate.net

The quest for an effective antidote to organophosphate poisoning began with the understanding of the mechanism of toxicity. In the mid-20th century, researchers elucidated that organophosphates phosphorylate the serine hydroxyl group at the active site of acetylcholinesterase (AChE), leading to the enzyme's inactivation. researchgate.net This inactivation results in the accumulation of the neurotransmitter acetylcholine (B1216132), causing a cholinergic crisis that can be fatal. researchgate.net

A pivotal breakthrough occurred in 1951 when it was demonstrated that hydroxylamine (B1172632) could reactivate organophosphate-inhibited cholinesterase. nih.gov This discovery paved the way for the synthesis of more potent reactivators. Shortly thereafter, the first clinically relevant pyridinium (B92312) oxime, pralidoxime (B1201516) (2-PAM), was synthesized. nih.gov Pralidoxime, a monopyridinium oxime, showed a remarkable ability to reactivate the phosphorylated enzyme at a much faster rate than hydroxylamine. nih.gov This pioneering work laid the foundation for the development of a new class of antidotes.

Following the synthesis of pralidoxime, research efforts focused on developing more effective oximes with a broader spectrum of activity. This led to the synthesis of bispyridinium oximes, which are characterized by having two pyridinium rings. Among these, trimedoxime (TMB-4) was synthesized in 1957, followed by obidoxime (B3283493) (LüH-6) in 1964. nih.gov Obidoxime was synthesized in Germany by Lüttringhaus and Hagedorn. nih.govsrce.hr

Obidoxime quickly demonstrated significant potential as a more potent reactivator than pralidoxime in certain scenarios. srce.hr As a bispyridinium oxime, its structure allows for a different interaction with the inhibited enzyme compared to monopyridinium oximes. The presence of two pyridinium moieties was thought to enhance the binding affinity to the inhibited acetylcholinesterase, facilitating a more efficient reactivation process.

Subsequent research has extensively compared the efficacy of obidoxime with other oximes against a variety of organophosphorus compounds, including both nerve agents and pesticides. frontiersin.orgupol.czresearchgate.net These studies have revealed that the effectiveness of an oxime is highly dependent on the specific organophosphate inhibitor. For instance, obidoxime has shown superior reactivation efficacy for acetylcholinesterase inhibited by certain pesticides like paraoxon (B1678428) and leptophos-oxon, and the nerve agent tabun (B1200054). hhs.govmdpi.commdpi.com However, it is less effective against others, such as the nerve agent soman (B1219632). srce.hrhhs.gov This has led to the ongoing search for a "universal" oxime, with newer experimental oximes like the K-series being developed and compared to established ones like obidoxime. frontiersin.orgbioline.org.br

Table 1: Comparative Reactivation Efficacy of Obidoxime against Paraoxon-Inhibited Human Acetylcholinesterase This table presents in vitro data on the percentage of reactivation of paraoxon-inhibited human erythrocyte acetylcholinesterase by different oximes.

| Oxime | Reactivation Efficacy (%) | Reference |

| Obidoxime | 96.8 | hhs.gov |

| Trimedoxime | 86.0 | hhs.gov |

| Pralidoxime | <25 | hhs.gov |

| Methoxime | <25 | hhs.gov |

| HI-6 | <25 | hhs.gov |

Table 2: Reactivation Efficacy of Obidoxime against Acetylcholinesterase Inhibited by Various Nerve Agents This table summarizes the effectiveness of obidoxime in reactivating acetylcholinesterase inhibited by different nerve agents based on in vitro and in vivo studies.

| Nerve Agent | Efficacy of Obidoxime | Comparative Notes | Reference |

| Tabun | Effective | More effective than HI-6, but less than Trimedoxime in some studies. | upol.czhhs.gov |

| Sarin (B92409) | Effective | Less effective than HI-6. | hhs.gov |

| Soman | Ineffective | A significant limitation of obidoxime. | srce.hrhhs.gov |

| VX | Moderately Effective | Less potent than HI-6 and other experimental oximes. | hhs.gov |

| Cyclosarin (B1206272) | Low Efficacy | Less effective than HI-6, BI-6, and HS-6. | hhs.gov |

Overview of Organophosphorus Compound-Induced Cholinesterase Inhibition

The toxicity of organophosphorus compounds stems from their ability to disrupt the normal function of cholinesterases. There are two main types of cholinesterases in the human body: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While they share structural similarities, their physiological roles and interactions with inhibitors differ.

Acetylcholinesterase is a crucial enzyme found in the nervous system, particularly at neuromuscular junctions and cholinergic synapses in the brain. Its primary function is to hydrolyze the neurotransmitter acetylcholine, terminating the nerve signal. Organophosphorus compounds are potent inhibitors of AChE. researchgate.net

The inhibition process involves the phosphorylation of a serine residue within the active site of the AChE molecule. researchgate.net This forms a stable covalent bond between the organophosphate and the enzyme. This binding is initially reversible, but can undergo a process called "aging," where a chemical change in the attached organophosphate group makes the bond essentially irreversible. srce.hr Once aged, the enzyme cannot be reactivated by oximes. The rate of aging varies depending on the specific organophosphorus compound. srce.hr The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and the characteristic symptoms of organophosphate poisoning. researchgate.net

Butyrylcholinesterase, also known as pseudocholinesterase, is found in plasma and various tissues, including the liver. While its precise physiological function is not fully understood, it is known to hydrolyze a broader range of choline (B1196258) esters than AChE. In the context of organophosphate poisoning, BChE acts as a "bioscavenger." researchgate.net

BChE can bind to and be inhibited by organophosphorus compounds, effectively sequestering them from the bloodstream before they can reach the more critical AChE in the nervous system. researchgate.net This sacrificial scavenging action provides a degree of protection against poisoning. However, like AChE, BChE is also susceptible to irreversible inhibition and aging. While the inhibition of BChE itself does not produce the severe toxic symptoms associated with AChE inhibition, its activity levels in the blood can serve as a biomarker for organophosphate exposure. researchgate.net Research has shown that obidoxime is generally less effective at reactivating organophosphate-inhibited BChE compared to its efficacy with AChE. hhs.govresearchgate.net

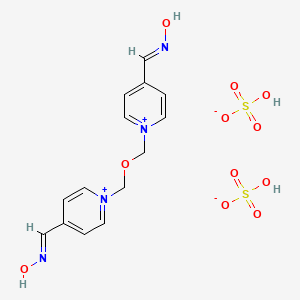

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73840-43-4 |

|---|---|

Molecular Formula |

C14H16N4O10S2 |

Molecular Weight |

464.42 |

IUPAC Name |

hydrogen sulfate;(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C14H14N4O3.2H2O4S/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;2*1-5(2,3)4/h1-10H,11-12H2;2*(H2,1,2,3,4) |

InChI Key |

HBBXRXJROXBWSA-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.OS(=O)(=O)[O-].OS(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Obidoxime sulfate |

Origin of Product |

United States |

Mechanistic Research on Obidoxime Mediated Enzyme Reactivation

Molecular Mechanism of Acetylcholinesterase Reactivation by Obidoxime (B3283493)

Obidoxime's primary therapeutic action is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. patsnap.compatsnap.com These toxic agents, which include pesticides and nerve agents, function by covalently binding to a serine hydroxyl group within the active site of AChE, rendering the enzyme unable to perform its vital role of hydrolyzing the neurotransmitter acetylcholine (B1216132). patsnap.comnih.gov The resulting accumulation of acetylcholine leads to a cholinergic crisis, characterized by overstimulation of the nervous system. patsnap.com Obidoxime acts as a chemical antidote, reversing this inhibition through a multi-step molecular mechanism. patsnap.compatsnap.com

The core of the reactivation process is a chemical reaction initiated by obidoxime. patsnap.com The oxime group within the obidoxime molecule functions as a potent nucleophile. patsnap.comresearchgate.net This nucleophilic group targets and attacks the electrophilic phosphorus atom of the organophosphate that is covalently bound to the enzyme's active site serine. patsnap.commdpi.com

This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, which involves the formation of a trigonal bipyramidal transition state. mdpi.com The nucleophilic attack leads to the cleavage of the bond between the phosphorus atom and the enzyme's serine residue. patsnap.compatsnap.com This displacement effectively detaches the organophosphate moiety from the enzyme, regenerating the active acetylcholinesterase, which can then resume its normal function of breaking down acetylcholine. patsnap.com The organophosphate is transferred from the enzyme to the oxime, forming a new, less harmful compound known as a phosphylated oxime. researchgate.net

The nucleophilic potency of the oxime group is highly dependent on its protonation state. nih.govnih.gov The actual nucleophilic species that attacks the phosphorus atom is the deprotonated form of the oxime, known as the oximate anion. nih.govresearchgate.netnih.gov The formation of this anion is a pH-dependent equilibrium. nih.gov At physiological pH, a fraction of the obidoxime molecules exists in this more reactive anionic state. nih.gov This is why the reactivation potency of oximes is influenced by pH; the concentration of the reactive oximate anion is crucial for initiating the nucleophilic attack on the phosphylated enzyme. nih.govresearchgate.net

Reactivation Kinetics and Efficacy Across Cholinesterase Types

The effectiveness of obidoxime varies significantly depending on the specific type of cholinesterase and the chemical structure of the inhibiting organophosphate. nih.govmdpi.com

Obidoxime is recognized as a potent reactivator of AChE inhibited by a range of organophosphorus compounds, particularly certain pesticides. hhs.govsemanticscholar.org In vitro studies have demonstrated its high efficacy against human AChE inhibited by paraoxon (B1678428), achieving up to 96.8% reactivation. hhs.govhhs.gov Its effectiveness extends to AChE inhibited by other pesticides like leptophos-oxon and methamidophos. hhs.govsemanticscholar.org For methamidophos-inhibited AChE, the concentration-reactivation relationship follows a bell-shaped curve, with maximal reactivation observed at a concentration of 10⁻⁵ M. semanticscholar.orghhs.gov

The efficacy is highly dependent on the specific inhibiting nerve agent. hhs.gov Obidoxime is considered more effective against tabun-inhibited AChE compared to its efficacy against enzymes inhibited by soman (B1219632), sarin (B92409), or cyclosarin (B1206272). hhs.govfrontiersin.org For instance, one study noted that while obidoxime was the most effective reactivator for tabun-inhibited AChE in rat blood, it was less potent than the oxime HI-6 for reactivating sarin-inhibited AChE. hhs.govtandfonline.com

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase (AChE) by Obidoxime

| Inhibiting Organophosphate | Obidoxime Concentration | Reactivation (%) | Source |

|---|---|---|---|

| Paraoxon | 100 µM | 96.8 | hhs.gov |

| Leptophos-oxon | 10 µM | 31.4 | mdpi.com |

| 100 µM | 50.3 | ||

| Methamidophos | 10 µM (10⁻⁵ M) | Maximum reactivation (bell-shaped curve) | semanticscholar.orghhs.gov |

| Dichlorvos (B1670471) | 100 µM | <25 | hhs.gov |

In contrast to its potent activity on AChE, obidoxime is significantly less effective at reactivating butyrylcholinesterase (BChE) that has been inhibited by organophosphates. hhs.govmdpi.com Multiple in vitro studies have consistently shown low reactivation percentages for BChE across various inhibitors. hhs.govsemanticscholar.orghhs.gov For human BChE inhibited by several OP pesticides, the reactivation efficacy of obidoxime was found to be 15% or less. hhs.gov Specifically, for leptophos-oxon-inhibited BChE, obidoxime achieved only 6.5% reactivation at a 10 µM concentration and 14.3% at 100 µM. mdpi.com Due to this poor reactivation ability, obidoxime is not considered a suitable candidate for use as a "pseudocatalytic" bioscavenger in conjunction with BChE. semanticscholar.orghhs.gov

Table 2: In Vitro Reactivation of Organophosphate-Inhibited Human Butyrylcholinesterase (BChE) by Obidoxime

| Inhibiting Organophosphate | Obidoxime Concentration | Reactivation (%) | Source |

|---|---|---|---|

| OP Pesticides (general) | Not specified | ≤15 | hhs.gov |

| Leptophos-oxon | 10 µM | 6.5 | mdpi.com |

| 100 µM | 14.3 | ||

| Paraoxon | 100 µM | ~10 | mdpi.com |

Non-Acetylcholinesterase Modulatory Actions of Obidoxime

Antimuscarinic Effects Research

Scientific investigations have revealed that obidoxime possesses direct anticholinergic properties, specifically through its interaction with muscarinic acetylcholine receptors (mAChRs). It is recognized as an allosteric modulator of these receptors. tandfonline.comhhs.govnih.govmdpi.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine, thereby altering the receptor's function. nih.gov

Studies have indicated that obidoxime shows a preference for the M2 muscarinic receptor subtype. tandfonline.comhhs.govnih.gov A comparative study on isolated rat heart atria (rich in M2 receptors) and urinary bladder (predominantly M3 receptors) demonstrated this selectivity. The research showed that obidoxime exerts inhibitory, anti-muscarinic effects on cholinergic stimulation in these tissues. tandfonline.comnih.gov This antagonistic effect, however, is considerably weaker than that of the classic muscarinic antagonist, atropine (B194438). tandfonline.comnih.gov It is suggested that this inhibition occurs through an allosteric mechanism. tandfonline.comnih.gov

Furthermore, research has established that the concentrations at which obidoxime exerts its muscarinic receptor antagonism are distinct from those required for acetylcholinesterase reactivation, indicating two separate mechanisms of action. tandfonline.comnih.gov

| Parameter | Observation | Source(s) |

|---|---|---|

| Mechanism of Action | Allosteric modulator of muscarinic receptors. | tandfonline.comhhs.govnih.gov |

| Receptor Subtype Selectivity | Preferential for M2 subtype over M3. | tandfonline.comnih.gov |

| Effect | Exerts anti-muscarinic (inhibitory) effects. | tandfonline.comnih.gov |

| Comparative Potency | Significantly less potent than atropine. | tandfonline.comnih.gov |

| Concentration Dependence | Muscarinic antagonism and AChE reactivation occur at different concentrations. | tandfonline.comnih.gov |

Antinicotinic Effects Research

In addition to its effects on muscarinic receptors, obidoxime demonstrates direct antagonistic effects at nicotinic acetylcholine receptors (nAChRs). hhs.govresearchgate.netdntb.gov.uacas.czdntb.gov.ua This antinicotinic action is considered a significant non-acetylcholinesterase property, as standard anticholinergic treatments like atropine lack this effect. cas.czdntb.gov.uanih.gov The overstimulation of nicotinic receptors contributes to neuromuscular blockade and respiratory failure, making direct nicotinic antagonism a valuable therapeutic feature. cas.cz

In vitro and in vivo studies have been conducted to characterize these effects. One study compared the antinicotinic potency of obidoxime with other reactivators (HI-6, K027, and K203). researchgate.netdntb.gov.ua Using the patch-clamp technique on a cell line expressing nicotinic receptors, researchers measured the inhibition of acetylcholine-evoked currents. The results showed that obidoxime, HI-6, and K203 had equivalent potency in inhibiting these currents, while K027 was less potent. researchgate.netdntb.gov.uadntb.gov.uanih.gov These findings were corroborated by in vivo experiments measuring nerve-evoked muscle contraction, which showed a similar order of potency. researchgate.netdntb.gov.ua

These studies collectively confirm that obidoxime can act as an antagonist at the nicotinic receptor in the neuromuscular junction, inhibiting the effects of acetylcholine. hhs.govresearchgate.netdntb.gov.ua This antagonism appears to be unselective, affecting both embryonic and adult forms of the muscle nicotinic receptor. hhs.govresearchgate.netcas.czdntb.gov.ua Further research has described this action as a "curare-like" inhibition of the nicotinic receptor, although the affinity of obidoxime for the receptor is substantially lower than that of acetylcholine. nih.gov

| Compound | In Vitro Potency (Inhibition of ACh-evoked currents) | In Vivo Potency (Inhibition of muscle contraction) | Source(s) |

|---|---|---|---|

| Obidoxime | Equivalent to HI-6 and K203 | Similar potency to HI-6 and K203 | researchgate.netdntb.gov.uanih.gov |

| HI-6 | Equivalent to Obidoxime and K203 | Similar potency to Obidoxime and K203 | researchgate.netdntb.gov.uanih.gov |

| K203 | Equivalent to Obidoxime and HI-6 | Similar potency to Obidoxime and HI-6 | researchgate.netdntb.gov.uanih.gov |

| K027 | Less potent than Obidoxime, HI-6, and K203 | Less potent than Obidoxime, HI-6, and K203 | researchgate.netdntb.gov.uanih.gov |

Potential Neuroprotective Mechanisms Investigation

The neuroprotective effects of obidoxime are primarily attributed to its ability to reactivate AChE within the central nervous system (CNS), thereby preventing the toxic accumulation of acetylcholine. tandfonline.comnih.gov However, investigations have considered other potential mechanisms that may contribute to neuroprotection, independent of enzyme reactivation. researchgate.net

The direct antagonistic effects of obidoxime at both muscarinic and nicotinic receptors can be considered a form of neuroprotection. By blocking these receptors, obidoxime can help mitigate the excessive cholinergic stimulation that leads to prolonged seizures, status epilepticus, and subsequent excitotoxic neuronal injury and death. nih.gov

Studies have shown that while oximes generally have poor penetration into the CNS, they can cross the blood-brain barrier to some extent. tandfonline.comnih.gov Research into the neuroprotective effects of antidotes in organophosphate poisoning has yielded varied results depending on the specific toxic agent. For instance, in soman-poisoned rats, obidoxime alone was found to be largely ineffective at reducing neurotoxicity, with the neuroprotective effects of a combination therapy with atropine being attributed solely to atropine's antimuscarinic action. researchgate.net Conversely, in cases of tabun (B1200054) poisoning, obidoxime was deemed the most effective oxime in providing neuroprotection among those currently in use. researchgate.net

Furthermore, research using a paraoxon model of organophosphate poisoning found that intranasal administration of obidoxime significantly reduced the severity and duration of seizures and prevented neuronal cell loss. nih.gov While this effect was linked to partial AChE reactivation, the mitigation of seizure-associated neuropathology is a critical neuroprotective outcome. nih.gov The potential for oximes to protect the CNS from organophosphate-induced injury through mechanisms other than AChE reactivation is an area of ongoing research, though it remains poorly investigated. researchgate.net

Synthesis Strategies and Structure Activity Relationships of Obidoxime and Analogues

Academic Synthesis Routes for Obidoxime (B3283493) Sulfate (B86663)

Obidoxime is a symmetric bispyridinium oxime, characterized by two pyridinium (B92312) rings linked by a central chain. The academic synthesis of obidoxime and its analogues generally involves the quaternization of pyridine (B92270) aldoximes with a suitable di-halogenated or otherwise activated linker.

For obidoxime, the core structure features two 4-hydroxyiminomethylpyridine rings connected by a 2-oxapropane (or oxybismethylene) bridge. A common synthetic strategy involves the reaction of two equivalents of 4-pyridinealdoxime (B27919) with one equivalent of a linker precursor, such as bis(chloromethyl) ether or a related compound like bis(methylsulfonoxymethyl) ether, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. tandfonline.comcapes.gov.brkoreascience.kr The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution reaction, where the pyridine nitrogen atoms attack the electrophilic carbon atoms of the linker, forming the two quaternary ammonium (B1175870) centers. tandfonline.com

The general scheme for synthesizing a bispyridinium oxime is as follows:

Step 1: Preparation of the Linker. A suitable di-electrophilic linker is obtained or prepared. For obidoxime, this is a 1,3-disubstituted-2-oxapropane derivative.

Step 2: Quaternization Reaction. The pyridine aldoxime (in the case of obidoxime, 4-pyridinealdoxime) is reacted with the linker. This step forms the bis-quaternary structure. drdo.gov.in The crude product often precipitates from the reaction mixture upon cooling or with the addition of a non-solvent like acetone. tandfonline.com

Step 3: Purification and Salt Conversion. The resulting product, typically a dihalide salt (e.g., dibromide or dichloride), is purified through recrystallization. tandfonline.com To obtain Obidoxime sulfate, an additional step of ion exchange would be performed to replace the halide anions with a sulfate anion.

This modular synthesis approach allows for the creation of a wide variety of analogues by simply changing the starting pyridine aldoxime or the chemical structure of the linker. drdo.gov.intandfonline.com

Structure-Activity Relationships (SAR) in Oxime Efficacy

The effectiveness of an oxime reactivator is not a universal constant; it is highly dependent on the specific chemical structure of both the oxime and the organophosphorus (OP) inhibitor. tandfonline.com Structure-activity relationship (SAR) studies are vital for deciphering which molecular features contribute to potent reactivation.

The position of the nucleophilic oxime group (–CH=NOH) on the pyridinium ring is a critical determinant of reactivation efficacy. nih.gov For bispyridinium compounds like obidoxime, research has consistently shown that placing the oxime group at the 4-position (para-position) of the pyridine rings results in the most potent reactivation of OP-inhibited AChE, particularly for tabun-inhibited enzyme. mdpi.com

In contrast, oximes with the functional group at the 2-position (ortho-position) tend to be stronger inhibitors of the enzyme itself, while those with the group at the 3-position (meta-position) are often practically ineffective as reactivators. tandfonline.commmsl.cz This demonstrates a clear structural requirement for optimal geometric alignment within the enzyme's active site for the nucleophilic attack to occur. The 4-position appears to orient the oxime nucleophile most favorably to attack the phosphorus atom of the OP agent bound to the serine residue in the AChE active site. nih.govmdpi.com

| Oxime Position on Pyridinium Ring | Reactivation Potency | Enzyme Inhibition Potency | General Efficacy |

|---|---|---|---|

| 2- (ortho) | Moderate to Low | High mmsl.czosti.gov | Considered less effective for reactivation than 4-position oximes. tandfonline.com |

| 3- (meta) | Ineffective tandfonline.com | Variable | Generally poor overall activity. |

| 4- (para) | High mdpi.com | Low | Optimal position for potent reactivation, as seen in obidoxime and trimedoxime. mdpi.com |

Key aspects of the linker that influence efficacy include:

Length: The length of the linker chain is critical. For reactivation, shorter linkers, such as the three-atom ether bridge in obidoxime (C-O-C) or the three-carbon chain in trimedoxime (C-C-C), are common in effective antidotes. mmsl.cz Studies comparing homologous series of oximes have shown that even a one-carbon difference in linker length can significantly alter reactivation potency. szu.czresearchgate.net Longer linkers (e.g., 9-12 carbons) can increase the molecule's ability to inhibit AChE by bridging the catalytic and peripheral anionic sites of the enzyme, but this does not necessarily translate to better reactivation. osti.gov

Rigidity: The flexibility of the linker affects how the molecule can adapt its conformation to bind to the inhibited enzyme. Introducing rigid elements, such as double bonds or aromatic rings (e.g., xylene), into the linker has been a strategy in designing new oximes. mdpi.comnih.gov A rigid linker can lock the molecule into a more favorable (or unfavorable) conformation for reactivation, impacting its efficacy. mdpi.com

Composition: The atoms within the linker also have an effect. The primary difference between the structures of obidoxime and trimedoxime is the presence of an ether oxygen in obidoxime's linker versus a methylene (B1212753) group in trimedoxime's. mdpi.com This subtle change influences the molecule's polarity, flexibility, and ultimately its reactivation profile against different nerve agents. mdpi.com

| Linker Type | Example Compound(s) | Key Characteristics | Impact on Reactivation Dynamics |

|---|---|---|---|

| Short, flexible alkane | Trimedoxime (3-carbon) | Allows conformational flexibility. | Effective, but potency is highly dependent on the specific OP agent. mdpi.com |

| Short ether | Obidoxime (3-atom) | Introduces polarity and alters bond angles compared to all-carbon linkers. | Considered a potent reactivator, with efficacy differing from trimedoxime. mdpi.com |

| Long alkane | Experimental Oximes (e.g., 10-12 carbons) | Can span the distance between catalytic and peripheral sites of AChE. | Generally poor reactivators but can be potent AChE inhibitors. osti.gov |

| Rigid (e.g., with double bond or ring) | Experimental Oximes (e.g., K-oximes, xylene-linked) | Restricts conformational freedom. | May enhance or decrease potency by pre-organizing the molecule for binding. mdpi.comnih.gov |

The reactivation of inhibited AChE is fundamentally a nucleophilic substitution reaction. Two molecular features are paramount for this process: the nucleophilic strength of the oxime and the correct positioning of the entire molecule for the attack.

Nucleophilicity: The potency of the reactivator is derived from the nucleophilic character of the oximate anion (the deprotonated form of the oxime). mdpi.com The oxime group in hydroxylamine (B1172632) derivatives is considered a "super-nucleophile," partly due to the alpha effect, where the adjacent oxygen atom's lone pairs enhance the nucleophilicity of the nitrogen. ic.ac.uk The nucleophilicity can be further tuned by chemical modifications. For instance, adding electron-withdrawing halogen substituents to the pyridinium ring can lower the pKa of the oxime group. researchgate.net A lower pKa means a greater proportion of the oxime exists in the more reactive anionic state at physiological pH, which can enhance reactivation potential. researchgate.net

Design and Development of Novel Obidoxime Analogues

While obidoxime is a potent reactivator against certain organophosphates, no single oxime is a universal antidote for all types of OP poisoning. bioline.org.brupol.cz This limitation has driven extensive research into designing novel analogues with broader efficacy and improved pharmacological properties.

Research has largely focused on modifying the bispyridinium scaffold of which obidoxime is a classic example. researchgate.net The goal is to optimize the structure-activity relationships discussed previously. A significant amount of this research has come from the development of "K-oximes," a large series of experimental bispyridinium compounds. bioline.org.br

The design strategies for these novel analogues include:

Asymmetric Design: Unlike the symmetric structure of obidoxime, many new oximes, such as HI-6 and K-oximes like K027 and K203, are asymmetric. bioline.org.brtandfonline.com They feature an oxime on one pyridinium ring and a different substituent, often a carbamoyl (B1232498) group, on the other. This allows for differential interactions within the AChE gorge, which can enhance binding and/or efficacy against a wider range of nerve agents.

Linker Modification: Researchers have synthesized analogues with a wide variety of linkers, including butene or xylene moieties, to alter the rigidity and length between the pyridinium rings. tandfonline.comosti.gov

Improved Blood-Brain Barrier Penetration: A major drawback of charged quaternary oximes like obidoxime is their poor ability to cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system. mdpi.com Modern design efforts are focused on creating uncharged analogues or "smart" oximes that are neutral at physiological pH, with the aim of improving CNS penetration. osti.govrsc.org

This ongoing research leverages the fundamental SAR principles learned from compounds like obidoxime to rationally design the next generation of antidotes. tandfonline.comresearchgate.net

| Compound | Key Structural Feature(s) | Design Rationale |

|---|---|---|

| HI-6 | Asymmetric; one 2-position oxime ring, one 4-carbamoyl ring; ether linker. bioline.org.br | Improve efficacy against a broader spectrum of nerve agents compared to symmetric oximes. |

| K027 | Asymmetric; one 4-position oxime ring, one 4-carbamoyl ring; propane (B168953) linker. bioline.org.brtandfonline.com | Optimize linker length and ring substitution based on SAR studies for improved potency. |

| K203 | Asymmetric; one 2-position oxime ring, one 4-carbamoyl ring; butene linker. tandfonline.com | Introduce linker rigidity and explore different oxime positions in an asymmetric design. |

| Xylene-linked Oximes | Symmetric or asymmetric; rigid xylene linker. tandfonline.com | Investigate the effect of a bulky, rigid aromatic linker on binding and reactivation. |

Uncharged Oxime Synthesis Strategies

The development of uncharged oxime reactivators is a significant area of research aimed at overcoming the limitations of traditional quaternary pyridinium oximes like obidoxime. thesciencein.orgmdpi.com The primary motivation for designing uncharged analogues is to enhance their ability to cross the blood-brain barrier (BBB), a feat that is hindered for charged molecules. acs.orgscispace.com Enhanced BBB penetration could allow these reactivators to treat acetylcholinesterase (AChE) inhibition within the central nervous system (CNS). thesciencein.orgmdpi.com However, the absence of a permanent positive charge, which is crucial for binding to the organophosphate-inhibited enzyme, often leads to lower reactivation potency. mdpi.com Therefore, synthesis strategies for uncharged oximes frequently incorporate other structural features to compensate for the loss of the quaternary nitrogen. mdpi.comnih.gov

Several innovative strategies have been employed to synthesize these neutral compounds, focusing on creating molecules that are both effective and capable of reaching the CNS. These strategies include the development of compounds based on heterocyclic scaffolds, the incorporation of peripheral site ligands, and the creation of "smart" bis-oximes that can exist in uncharged forms.

One prominent strategy involves the synthesis of uncharged oximes derived from 3-hydroxy-2-pyridinealdoxime, which has been identified as a promising neutral α-nucleophile. rsc.org Mercey et al. (2011) developed two such uncharged oximes, designated 35 and 36 , which demonstrated superior or similar in vitro ability to reactivate AChE inhibited by VX and tabun (B1200054) when compared to established oximes like HI-6 and obidoxime. rsc.org For instance, oxime 35 was found to be twice as efficient as HI-6 for reactivating VX-inhibited AChE, while oxime 36 was about six times more effective. rsc.org The enhanced efficacy against tabun-inhibited AChE was even more pronounced, with oximes 35 and 36 being ten-fold and twenty-fold more efficient than obidoxime, respectively, due to their significantly improved affinity. rsc.org

Another successful approach is the synthesis of uncharged thienostilbene oximes. A 2021 study reported a method using the Wittig reaction, followed by Vilsmeier formylation, to produce the aldehyde precursors, which were then converted to the final uncharged oximes in very high yields. nih.gov This research yielded eight trans,anti- and trans,syn-isomers. nih.gov

The synthesis of these advanced molecules often starts with a central heterocyclic scaffold. For example, in the synthesis of piperidine-based bis-oximes, the process might begin with a suitable piperidine (B6355638) derivative which is then sequentially functionalized to introduce the acetamido-oxime moieties. The general steps would involve:

Protection of the piperidine nitrogen if necessary.

Alkylation of the piperidine nitrogen or carbon atoms with a reagent containing a precursor to the acetamido group.

Conversion of an ester or acid group to an amide.

Reaction with hydroxylamine to form the final oxime group.

Research findings on the synthesis of various uncharged oximes are detailed in the tables below.

Research Data on Synthesized Uncharged Oximes

The following table summarizes the synthesis and reactivation data for a series of uncharged oximes based on a 3-hydroxy-2-pyridinealdoxime core, linked to a peripheral site ligand (PSL).

Table 1: Synthesis and Reactivation Efficacy of Uncharged Oximes 35 and 36

| Compound | Structure | Reactivation Efficacy vs. VX-inhibited AChE (Compared to HI-6) | Reactivation Efficacy vs. Tabun-inhibited AChE (Compared to Obidoxime) | Source |

|---|---|---|---|---|

| Oxime 35 | 2-fold more efficient | 10-fold more efficient | rsc.org |

| Oxime 36 | | 6-fold more efficient | 20-fold more efficient | rsc.org |

A different synthetic approach led to the creation of uncharged thienostilbene oximes. The synthesis involved a multi-step process culminating in the formation of various isomers.

Table 2: Synthesis of Uncharged Thienostilbene Oximes

| Synthesis Steps | Description | Key Intermediates/Products | Source |

|---|---|---|---|

| Step 1: Wittig Reaction | Reaction of a phosphonium (B103445) salt with an aldehyde to form the stilbene (B7821643) backbone. | Thienostilbene derivatives | nih.gov |

| Step 2: Vilsmeier Formylation | Introduction of a formyl (-CHO) group onto the thiophene (B33073) ring. | Aldehyde precursors (e.g., trans-4-(2-(5-formylthiophen-2-yl)vinyl)benzonitrile) | mdpi.comnih.gov |

| Step 3: Oximation | Conversion of the aldehyde to an oxime using hydroxylamine. | Final uncharged thienostilbene oximes (trans,anti- and trans,syn-isomers) | nih.gov |

Further research has expanded to other heterostilbene and triazole-based uncharged oximes.

Table 3: Overview of Synthesized Heterostilbene and Triazole Oximes

| Compound Class | Core Structure | Synthesis Starting Materials | Number of Derivatives Synthesized | Source |

|---|---|---|---|---|

| Triazole Oximes | Triazole ring with a directly attached oxime group | Phosphonium salts and corresponding aldehydes | 3 (Compounds 1-3 ) | preprints.org |

| Heterostilbene Oximes | Thiophene or Furan ring with an oxime group, connected by a double bond | Phosphonium salts and corresponding aldehydes | 18 (Compounds 4-21 ) | preprints.org |

Preclinical Pharmacological and Toxicological Research of Obidoxime Sulfate

In Vitro Reactivation Studies

Reactivation Efficacy Against Diverse Organophosphorus Inhibitors

Obidoxime's effectiveness as a reactivator for acetylcholinesterase (AChE) inhibited by nerve agents varies significantly depending on the specific agent. hhs.gov In vitro studies have demonstrated that obidoxime (B3283493) is more effective for tabun-inhibited AChE compared to other oximes like pralidoxime (B1201516), trimedoxime, methoxime, and HI-6. hhs.gov However, for soman- and sarin-inhibited AChE, HI-6 has been shown to be a more potent reactivator. hhs.govhhs.gov Specifically, when tested on AChE from human caudate nucleus and skeletal muscle inhibited by soman (B1219632) and sarin (B92409), HI-6 was superior, while obidoxime was more effective against the tabun-inhibited enzyme. hhs.gov

In the case of cyclosarin (B1206272), obidoxime's reactivation ability is limited. Studies using rat brain homogenate showed that obidoxime was unable to sufficiently reactivate cyclosarin-inhibited AChE. hhs.gov In contrast, the oxime HI-6 proved to be more effective both in vitro and in vivo against cyclosarin. hhs.govcuni.cz For VX-inhibited AChE from rat brain homogenate, obidoxime's reactivation potency was found to be less than that of several other oximes, including HI-6. hhs.govtandfonline.com

The efficacy of obidoxime is also influenced by the specific isomers of the nerve agent. For instance, with soman, a higher rate of aging and reactivatability was observed after inhibition by C+-soman compared to C--soman. hhs.gov Despite this, HI-6 remained the more potent reactivator for both isomers. hhs.gov

While obidoxime is part of the standard treatment for nerve agent poisoning, its performance is agent-dependent. hhs.gov It shows reasonable efficacy against tabun (B1200054) but is outperformed by other oximes, particularly HI-6, against sarin, soman, cyclosarin, and VX. hhs.govcuni.cztandfonline.com

Obidoxime has demonstrated significant efficacy in reactivating human acetylcholinesterase (AChE) inhibited by various organophosphorus (OP) pesticides in vitro. hhs.govnih.gov It has been shown to be a particularly potent reactivator for AChE inhibited by paraoxon (B1678428), the active metabolite of parathion (B1678463). hhs.govnih.gov One study reported a reactivation efficacy of 96.8% for paraoxon-inhibited human AChE, which was substantially higher than that of other oximes like trimedoxime, pralidoxime, methoxime, and HI-6, which showed ≤25% reactivation. hhs.govnih.gov

The high reactivation potency of obidoxime extends to other OP pesticides as well. It is effective against leptophos-oxon and methamidophos-inhibited human AChE. hhs.govnih.gov For methamidophos-inhibited AChE, an interesting dose-response relationship was observed, where a lower concentration of obidoxime (10⁻⁵ M) exhibited higher reactivation ability than a higher concentration (10⁻⁴ M), resulting in a bell-shaped curve. nih.gov This suggests that at higher concentrations, obidoxime itself may inhibit the enzyme. nih.gov

However, obidoxime's effectiveness is less pronounced for butyrylcholinesterase (BChE) inhibited by OP pesticides, with reactivation rates being 15% or lower. hhs.govnih.gov

The type of organophosphate, specifically whether it is a dimethyl- or diethyl-phosphorylated compound, also influences obidoxime's efficacy. nih.gov Diethyl compounds, like paraoxon, are more effectively reactivated by obidoxime compared to dimethyl compounds. nih.gov

Interactive Table: In Vitro Reactivation of Pesticide-Inhibited Human AChE by Obidoxime

| Organophosphorus Pesticide | Obidoxime Reactivation Efficacy (%) | Reference |

|---|---|---|

| Paraoxon | 96.8 | hhs.govnih.gov |

| Methamidophos | Effective | hhs.govnih.gov |

| Leptophos-oxon | Effective | hhs.govnih.gov |

| Dichlorvos (B1670471) | Not sufficiently reactivated | nih.gov |

| DFP | Not sufficiently reactivated | nih.gov |

Comparative In Vitro Reactivation Kinetics of Obidoxime with Other Oximes (e.g., Pralidoxime, HI-6, Trimedoxime, Methoxime, K-series Oximes)

In vitro comparative studies reveal a complex picture of obidoxime's reactivation efficacy relative to other oximes, which is highly dependent on the specific organophosphorus (OP) inhibitor.

Against nerve agents, obidoxime is generally considered more effective than pralidoxime, especially for tabun-inhibited acetylcholinesterase (AChE). hhs.govtandfonline.com However, the H-series oxime, HI-6, is consistently more potent than obidoxime in reactivating AChE inhibited by sarin, soman, and cyclosarin. hhs.govhhs.govcuni.cz For VX-inhibited AChE, both HI-6 and another H-oxime, HLö-7, have demonstrated greater efficacy than obidoxime and pralidoxime in studies using rat brain acetylcholinesterase. cuni.cztandfonline.com Trimedoxime has also shown high efficacy, particularly against tabun-inhibited AChE, where its potency can exceed that of obidoxime. tandfonline.com

In the context of OP pesticides, obidoxime and trimedoxime are often the most effective broad-spectrum reactivators. nih.gov For paraoxon-inhibited human AChE, obidoxime's reactivation efficacy of 96.8% far surpasses that of pralidoxime, methoxime, and HI-6 (all ≤25%). hhs.govnih.gov Similarly, for leptophos-oxon and methamidophos-inhibited AChE, obidoxime and trimedoxime demonstrate superior reactivation. nih.gov

The K-series oximes have also been compared to obidoxime. For tabun-inhibited AChE, the reactivating efficacy of K027 and K048 was found to be comparable to that of obidoxime and trimedoxime in rat tissues. frontiersin.org For paraoxon-inhibited AChE, obidoxime and trimedoxime were the best reactivators, followed by K075, K027, and K048, all of which were superior to pralidoxime and HI-6. frontiersin.org This suggests that 4-oximes, like obidoxime and many K-series oximes, are generally better reactivators of paraoxon-inhibited AChE. frontiersin.org

Interactive Table: Comparative Reactivation of Nerve Agent-Inhibited Rat Brain AChE

| Nerve Agent | Most Effective Oxime(s) | Less Effective Oxime(s) | Reference |

|---|---|---|---|

| Sarin | HI-6, HLö-7 | Pralidoxime, Obidoxime | cuni.cz |

| Tabun | Obidoxime, Trimedoxime | HI-6, HLö-7, Pralidoxime | cuni.cztandfonline.com |

| VX | HI-6, HLö-7, BI-6 | Pralidoxime, Obidoxime | cuni.cztandfonline.com |

| Cyclosarin | HI-6 | Obidoxime, Pralidoxime, HLö-7 | hhs.govcuni.cz |

Enzyme Aging Kinetics and Obidoxime Reactivatability

The process of "aging" is a critical factor that limits the effectiveness of obidoxime and other oxime reactivators. Aging is a secondary reaction where the organophosphorus (OP)-inhibited acetylcholinesterase (AChE) undergoes a conformational change, typically the loss of an alkyl group, resulting in an enzyme complex that is resistant to reactivation. hhs.govnih.govresearchgate.net Once the enzyme has aged, it cannot be reactivated by oximes, and recovery of function then depends on the synthesis of new enzyme. hhs.govresearchgate.net

The rate of aging varies significantly depending on the specific OP compound. For instance, AChE inhibited by dimethyl-phosphorylated OPs, such as dimethoate (B1670662), ages much faster than that inhibited by diethyl-phosphorylated OPs like parathion. nih.gov This gives a much shorter therapeutic window for oxime treatment in dimethyl-OP poisoning. nih.gov In one clinical case, a 12-hour delay in obidoxime administration after dimethoate ingestion resulted in about 90% of the AChE becoming aged, rendering the treatment ineffective. nih.gov In contrast, due to the slower aging of diethyl-phosphorylated AChE, obidoxime can still be effective even when administered several hours after parathion exposure. nih.gov

With nerve agents, aging is also a major concern, particularly with soman. hhs.gov Soman-inhibited AChE ages very rapidly, making prompt administration of a reactivator crucial. hhs.gov Studies have shown that for soman-inhibited human AChE, a higher rate of aging is observed after inhibition by the C+-soman isomer compared to the C--soman isomer. hhs.gov

The reactivatability of inhibited AChE can be assessed in vitro by incubating a sample with a high concentration of an oxime like obidoxime. tandfonline.com A lack of reactivatability can be due to aging, the presence of a reactivation-resistant OP, or a persistent high concentration of the poison causing re-inhibition of any newly reactivated enzyme. tandfonline.com

Species-Specific Differences in Cholinesterase Reactivation (e.g., Human, Swine, Guinea Pig, Rat, Electric Eel, Rhesus Monkey AChE)

In vitro studies have revealed significant species-specific differences in the reactivation of organophosphate (OP)-inhibited acetylcholinesterase (AChE) by obidoxime. hhs.govnih.govresearchgate.netnih.govacs.org These variations can make it challenging to extrapolate findings from animal models to humans. researchgate.netnih.gov

For paraoxon-inhibited AChE, obidoxime was found to be the most effective reactivator across all tested species, which included human, Rhesus monkey, swine, rabbit, rat, and guinea pig. hhs.gov While there were differences in the inhibition and reactivation kinetics among the species, with a notable six-fold difference in the inhibitory potency of paraoxon between human and guinea pig AChE, the differences in reactivation constants were more moderate. hhs.gov The reactivation kinetics for human and Rhesus monkey AChE were found to be quite comparable. hhs.gov

In the context of nerve agents, marked differences between species have also been reported. researchgate.netnih.gov One study comparing the reactivation of sarin-, cyclosarin-, and VX-inhibited AChE from human, rabbit, rat, and guinea pig sources found significant variations depending on both the inhibitor and the oxime used. nih.gov Another study focusing on nerve agent-inhibited guinea pig and human AChE found that reactivation was in most cases faster for the human enzyme. acs.org The differences were particularly pronounced for nerve agents with bulky side chains like GF (cyclosarin) and GD (soman) when reactivated by H-series oximes, with differences of 90- to over 400-fold. acs.org These large discrepancies suggest that the guinea pig may not be an ideal model for evaluating oxime efficacy for human use. acs.org

Interestingly, a study comparing the kinetic properties of brain and erythrocyte AChE from humans, swine, and guinea pigs found that the inhibition and reactivation kinetics (including by obidoxime) were highly comparable between the two tissue types within the same species. nih.gov This supports the use of erythrocyte AChE as a valid surrogate for brain AChE in these types of studies. nih.gov

Interactive Table: Species Studied in Obidoxime Reactivation Research

| Species | AChE Source(s) | Inhibitors Studied | Reference |

|---|---|---|---|

| Human | Erythrocytes, Brain, Muscle, Caudate Nucleus | Paraoxon, Sarin, Tabun, VX, Cyclosarin, Soman, various pesticides | hhs.govnih.govresearchgate.netnih.govacs.org |

| Rhesus Monkey | Erythrocytes | Paraoxon | hhs.gov |

| Swine | Erythrocytes, Brain | Paraoxon, Sarin | hhs.govnih.gov |

| Guinea Pig | Erythrocytes, Brain | Paraoxon, Sarin, Cyclosarin, VX | hhs.govnih.govresearchgate.netnih.govacs.org |

| Rat | Erythrocytes, Brain | Paraoxon, Sarin, Tabun, VX, Cyclosarin, Soman | hhs.govcuni.cztandfonline.comresearchgate.netnih.gov |

| Rabbit | Erythrocytes | Paraoxon, Sarin, Cyclosarin, VX | hhs.govresearchgate.netnih.gov |

| Electric Eel | AChE | Paraoxon, DFP | frontiersin.org |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

The study of how a drug moves through and affects an organism is crucial for its development. For obidoxime sulfate (B86663), a compound used to counteract organophosphate poisoning, preclinical research in animal models provides foundational knowledge of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Following administration, obidoxime is absorbed and distributed throughout the body. Studies in various animal models have characterized these processes.

In rats, after intramuscular injection, maximum plasma concentrations of obidoxime are reached within 5 to 15 minutes. nih.gov The volume of distribution, a measure of how widely the drug distributes in the body, has been reported to be approximately 0.171 L/kg in healthy subjects, but this can increase to 0.32 L/kg in cases of organophosphate intoxication. emergentbiosolutions.comheyl-berlin.de This suggests that the physiological changes induced by poisoning can alter how obidoxime is distributed.

Research indicates that obidoxime does not significantly bind to plasma proteins. emergentbiosolutions.comnih.gov This is an important characteristic as only the unbound fraction of a drug is typically free to exert its pharmacological effects and be eliminated.

Distribution studies in rats have shown that obidoxime can be detected in various tissues, including the brain and medulla oblongata. tno.nl However, its ability to cross the blood-brain barrier is limited. nih.govresearchgate.net One study in a patient who had received obidoxime showed that concentrations in cartilage were significantly higher than in plasma, suggesting that tissues rich in chondroitin (B13769445) sulfate might act as a deep compartment from which the drug is slowly released. hhs.gov

Table 1: Pharmacokinetic Parameters of Obidoxime in Rats Following Intramuscular Injection

| Parameter | Value | Reference |

|---|---|---|

| Time to Maximum Plasma Concentration (tmax) | 5 minutes | nih.gov |

| Maximum Plasma Concentration (Cmax) | 716 µM | nih.gov |

The elimination of obidoxime from the body occurs primarily through the kidneys. heyl-berlin.denih.gov The rate of elimination is described by its half-life, the time it takes for the concentration of the drug in the body to be reduced by half.

In normal, anesthetized rats, the elimination half-life of obidoxime is approximately 35 minutes. nih.gov However, in rats poisoned with the nerve agent sarin, this half-life is significantly prolonged to 86 minutes. nih.govhhs.gov This delay in elimination is attributed to a reduced glomerular filtration rate caused by the sarin poisoning. nih.gov In mice, the half-life of obidoxime in the blood has also been studied in the context of paraoxon poisoning. nih.gov

Studies in rats have shown that the plasma half-life of obidoxime is around 40 minutes. nih.gov The primary route of excretion is renal, with a significant portion of the administered dose being excreted in the urine. heyl-berlin.denih.gov

Table 2: Elimination Half-Life of Obidoxime in Animal Models

| Animal Model | Condition | Elimination Half-Life (t1/2) | Reference |

|---|---|---|---|

| Rats | Normal | 35 minutes | nih.gov |

| Rats | Sarin-poisoned | 86 minutes | nih.gov |

| Rats | Normal | 40 minutes | nih.gov |

| Rats | Normal | ~60 minutes (in brain) | nih.gov |

A critical aspect of treating organophosphate poisoning is the ability of antidotes to reach the central nervous system (CNS), where these toxic agents exert significant effects. The blood-brain barrier (BBB) is a major obstacle for many drugs, including obidoxime. nih.gov

Due to its chemical structure, specifically the presence of a quaternary nitrogen atom, obidoxime is a hydrophilic molecule and crosses the BBB poorly. researchgate.netjcu.cz Studies in rats have shown that only a small fraction of the obidoxime in the plasma enters the brain. The proportion of plasma obidoxime that enters the brain has been estimated to be around 5.5%. nih.gov In general, oximes are thought to reach brain concentrations that are about 4-10% of their plasma levels. researchgate.net

The molecular weight of the oxime and the nature of the linker connecting its pyridinium (B92312) rings are key factors influencing its ability to penetrate the CNS. jcu.cz Lighter, monoquaternary compounds like pralidoxime tend to penetrate the BBB more effectively than heavier, bisquaternary compounds like obidoxime. jcu.cz

To overcome this limitation, alternative delivery methods are being explored. Intranasal administration has been investigated as a way to bypass the BBB and deliver obidoxime directly to the brain. nih.govnih.gov In a study on rats, intranasally administered obidoxime was shown to be more effective at reaching the brain than when given peripherally. nih.gov Another approach involves using liposomes functionalized with aptamers that target receptors on the BBB to facilitate transport into the brain. nih.gov

Table 3: Brain Penetration of Obidoxime in Rats

| Parameter | Value | Reference |

|---|---|---|

| Maximum Brain Concentration (Cmax) | 10 µM | nih.gov |

| Time to Maximum Brain Concentration (tmax) | 15 minutes | nih.gov |

| Brain Half-Life (t1/2) | ~60 minutes | nih.gov |

| Proportion of Plasma Oxime Entering Brain (AUCbrain/AUCplasma) | 5.5% | nih.gov |

The relationship between the concentration of obidoxime in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a key area of research. A central aspect of this relationship is the reactivation of acetylcholinesterase (AChE), the enzyme inhibited by organophosphates.

In sarin-poisoned rats, the prolonged presence of obidoxime in the body is thought to contribute to its therapeutic effect by providing a "curare-like" inhibition and protection of the nicotinic acetylcholine (B1216132) receptor. nih.gov This suggests a direct pharmacodynamic action beyond simple AChE reactivation.

Studies in mice poisoned with paraoxon have explored the concept of an "efficacy half-life". nih.gov This is the time it takes for the effective dose (ED50) of the antidote to double as the time between antidote administration and poisoning increases. The efficacy half-life of obidoxime was found to be approximately twice its half-life in the blood, indicating a more complex relationship than a simple correlation between blood concentration and effect. nih.gov

The therapeutic efficacy of obidoxime is also dependent on the specific organophosphate it is used against. hhs.gov This highlights the importance of understanding the specific pharmacokinetic/pharmacodynamic relationships for different poisoning scenarios.

In Vivo Efficacy Studies in Animal Models

The ultimate test of an antidote's utility is its ability to mitigate the toxic effects of a poison in a living organism. Numerous in vivo studies have demonstrated the efficacy of obidoxime in various animal models of organophosphate poisoning.

Obidoxime has been shown to be effective in reducing the toxicity of a range of organophosphates in different animal species.

In mice poisoned with paraoxon, obidoxime administration reduced the lethality of the organophosphate. nih.gov Obidoxime also reduced the acute toxicity of cyclosarin in mice, although other oximes were found to be more effective in this specific case. hhs.gov

In rats , obidoxime has demonstrated efficacy against poisoning by various organophosphates. bioline.org.brbioline.org.br It has been shown to be particularly effective against tabun and certain pesticides. hhs.govbioline.org.br In a study with sarin-poisoned rats, the combination of obidoxime and atropine (B194438) had a stabilizing effect on blood pressure. nih.gov When administered intranasally to rats poisoned with paraoxon, obidoxime completely prevented mortality, which was 41% in the control group receiving standard treatment. nih.govnih.gov This treatment also significantly reduced the severity and duration of seizures and prevented neuronal degeneration. nih.govnih.gov

In guinea pigs exposed to the nerve agent VX, treatment with a co-formulation of atropine and obidoxime resulted in a significant improvement in survival rates and clinical signs compared to untreated animals. nih.govresearchgate.net This treatment also led to significantly higher AChE activity in both blood and brain tissue. nih.govresearchgate.net Similarly, in guinea pigs exposed to sarin, the atropine/obidoxime co-formulation improved survival rates. nih.gov

Table 4: Summary of In Vivo Efficacy Studies of Obidoxime

| Animal Species | Organophosphate | Key Findings | Reference |

|---|---|---|---|

| Mice | Paraoxon | Reduced lethality. | nih.gov |

| Mice | Cyclosarin | Reduced acute toxicity 1.5-fold. | hhs.gov |

| Rats | Paraoxon (intranasal obidoxime) | Completely prevented mortality and neuronal degeneration. | nih.govnih.gov |

| Rats | Sarin | Stabilized blood pressure when combined with atropine. | nih.gov |

| Rats | Cyclosarin | Reduced acute toxicity almost 5-fold. | hhs.gov |

| Guinea Pigs | VX | Significantly improved survival rate and clinical signs. | nih.govresearchgate.net |

| Guinea Pigs | Sarin | Improved survival rates. | nih.gov |

Cholinesterase Reactivation in Specific Animal Tissues (e.g., Brain, Erythrocytes, Diaphragm)

The efficacy of obidoxime in reactivating acetylcholinesterase (AChE), a critical enzyme for nerve function, has been extensively studied in various animal tissues following exposure to organophosphorus (OP) compounds. These studies reveal a complex picture where obidoxime's effectiveness is dependent on the specific OP agent, the animal model, and the tissue being examined.

In rats poisoned with the nerve agent tabun, obidoxime has demonstrated significant reactivation of AChE in the blood and diaphragm. hhs.gov However, its ability to reactivate AChE in the brain is comparatively lower. hhs.govresearchgate.net This disparity is often attributed to obidoxime's limited capacity to cross the blood-brain barrier. researchgate.net For instance, in one study with tabun-poisoned rats, the reactivation efficacy of the experimental oxime K203 was notably higher in the brain compared to obidoxime. researchgate.net Another study found that a different experimental oxime, K074, was a more effective reactivator of tabun-inhibited AChE in the rat brain than obidoxime. nih.gov

When tested against the organophosphate pesticide chlorfenvinphos (B103538) in rats, obidoxime treatment resulted in significant reactivation of inhibited AChE, particularly in the diaphragm and intercostal muscles. researchgate.net However, there was no significant recovery of AChE activity in the central nervous system. researchgate.net

In pigs treated with various organophosphates, the in vivo reactivation of cholinesterase by obidoxime correlated well with in vitro findings. nih.gov Reactivation was possible for at least 6 hours after trichlorfon (B7771407) administration and for more than 24 hours following coumaphos (B1669454) exposure, but no reactivation was observed after dichlorvos treatment. nih.gov

Studies using rat brain homogenates have shown that obidoxime's reactivation potency varies significantly depending on the nerve agent. It is highly effective against tabun-inhibited AChE but less effective against VX-inhibited AChE and ineffective against soman-inhibited AChE. hhs.gov Furthermore, while it can reactivate sarin-inhibited AChE, the required concentrations are considered toxic for humans. hhs.gov

The table below summarizes the findings on obidoxime's cholinesterase reactivation in different animal tissues.

| Animal Model | OP Compound | Tissue | Reactivation Efficacy | Citation |

| Rat | Tabun | Blood | Effective | hhs.govfrontiersin.org |

| Rat | Tabun | Diaphragm | Effective | hhs.govfrontiersin.org |

| Rat | Tabun | Brain | Limited/Lower than other oximes | hhs.govresearchgate.netnih.gov |

| Rat | Chlorfenvinphos | Diaphragm | Significant | researchgate.net |

| Rat | Chlorfenvinphos | Intercostal Muscles | Significant | researchgate.net |

| Rat | Chlorfenvinphos | Central Nervous System | No appreciable recovery | researchgate.net |

| Pig | Trichlorfon | Blood | Reactivation possible for at least 6 hours | nih.gov |

| Pig | Coumaphos | Blood | Reactivation possible for more than 24 hours | nih.gov |

| Pig | Dichlorvos | Blood | No reactivation | nih.gov |

| Rat | Soman | Brain Homogenate | Ineffective | hhs.gov |

| Rat | VX | Brain Homogenate | Less potent than other oximes | hhs.gov |

| Rat | Sarin | Brain Homogenate | Effective at toxic concentrations | hhs.gov |

Comparative Preclinical Efficacy of Obidoxime and Other Oximes

Numerous preclinical studies have compared the efficacy of obidoxime with other oxime reactivators, such as pralidoxime, trimedoxime, HI-6, and various experimental oximes. The results of these comparisons are highly dependent on the specific organophosphorus compound used for inhibition.

Against paraoxon , an active metabolite of the insecticide parathion, in vitro studies with human erythrocyte AChE showed obidoxime to be a superior reactivator compared to pralidoxime, methoxime, and HI-6. hhs.govhhs.gov Obidoxime achieved a reactivation efficacy of 96.8%, while the other oximes did not exceed 25%. hhs.govhhs.gov Trimedoxime also showed high efficacy at 86%. hhs.gov However, in a study comparing the in vivo protective efficacy of several oximes against paraoxon-induced mortality in rats, the experimental oxime K-27 was found to be the most effective, significantly outperforming obidoxime. nih.gov

In the context of nerve agent poisoning, the comparative efficacy is more varied. For tabun -inhibited AChE, obidoxime is consistently shown to be one of the most effective reactivators, particularly in peripheral tissues. hhs.govscience.gov Its efficacy in reactivating tabun-inhibited rat brain AChE in vitro was superior to pralidoxime, trimedoxime, methoxime, and HI-6. hhs.gov However, some newer oximes like K027 and K048 have shown comparable reactivating efficacy to obidoxime for tabun-inhibited AChE in rat blood, diaphragm, and brain tissue. frontiersin.orgscience.gov

For soman and sarin -inhibited AChE, the oxime HI-6 is generally considered more effective than obidoxime. hhs.govhhs.gov In studies with soman-inhibited AChE from human caudate nucleus and skeletal muscle, HI-6 was a more potent reactivator. hhs.gov Similarly, for sarin-inhibited AChE, HI-6 demonstrated greater reactivating efficacy. science.gov

Against VX exposure, HI-6 and other experimental oximes have shown greater reactivation potency than obidoxime in rat brain homogenate. hhs.gov However, a study in guinea pigs demonstrated that a co-formulation of atropine and obidoxime significantly improved survival rates and increased AChE activity in both blood and brain tissue after VX exposure. tno.nl

The following table provides a comparative overview of the preclinical efficacy of obidoxime and other oximes.

| Oxime | OP Compound | Animal/Tissue Model | Comparative Efficacy | Citation |

| Obidoxime | Paraoxon | Human Erythrocyte AChE (in vitro) | Superior to pralidoxime, methoxime, HI-6 | hhs.govhhs.gov |

| Obidoxime | Paraoxon | Rat (in vivo) | Less effective than K-27 | nih.gov |

| Obidoxime | Tabun | Rat Brain AChE (in vitro) | Superior to pralidoxime, trimedoxime, methoxime, HI-6 | hhs.gov |

| Obidoxime | Tabun | Rat Blood, Diaphragm, Brain (in vivo) | Comparable to K027, K048 | frontiersin.orgscience.gov |

| Obidoxime | Soman | Human Caudate Nucleus & Skeletal Muscle | Less effective than HI-6 | hhs.gov |

| Obidoxime | Sarin | Rat | Less effective than HI-6 | science.gov |

| Obidoxime | VX | Rat Brain Homogenate (in vitro) | Less potent than HI-6 and other experimental oximes | hhs.gov |

| Obidoxime | VX | Guinea Pig (in vivo, with atropine) | Significantly improved survival and AChE activity | tno.nl |

| Trimedoxime | Paraoxon | Human Erythrocyte AChE (in vitro) | High efficacy, comparable to obidoxime | hhs.gov |

| Trimedoxime | Insecticides (general) | Rat (in vivo) | Most effective oxime in the study | nih.gov |

| HI-6 | Soman/Sarin | Various | Generally more effective than obidoxime | hhs.govhhs.gov |

| HI-6 | Tabun | Rat | Poor reactivator | researchgate.netnih.gov |

| Pralidoxime | Paraoxon | Human Erythrocyte AChE (in vitro) | Significantly less effective than obidoxime | hhs.govhhs.gov |

Assessment of Non-Enzymatic Interactions in Preclinical Models

Muscarinic Receptor Modulation in Animal Systems

Preclinical research has identified that obidoxime can act as an allosteric modulator of muscarinic receptors, with a preference for the M2 subtype. hhs.govcuni.cz This interaction has been demonstrated in both in vitro and in vivo studies on rat tissues. cuni.cz

In isolated rat atria, which are rich in M2 receptors, and urinary bladder strips, which primarily have M3 receptors, obidoxime was shown to exert antimuscarinic effects. cuni.cz The inhibitory profile of obidoxime on muscarinic receptors displayed a selectivity for the M2 subtype. hhs.govcuni.cz It is important to note that this antimuscarinic effect of obidoxime is significantly less potent than that of atropine, a classic muscarinic antagonist. cuni.cz

Studies suggest that the concentrations at which obidoxime inhibits cholinesterase and antagonizes muscarinic receptors are different. cuni.cz The ability of obidoxime to modulate muscarinic receptors, particularly the inhibitory M2 autoreceptors on presynaptic nerve terminals, may play a role in its therapeutic action by influencing acetylcholine release. cuni.cz

Nicotinic Receptor Antagonism in Animal Systems

Obidoxime has also been shown to possess antagonistic properties at nicotinic acetylcholine receptors (nAChRs). This non-cholinesterase-related effect is thought to contribute to its therapeutic efficacy, as standard treatments for organophosphate poisoning with atropine lack significant antinicotinic action. hhs.govresearchgate.net

In vitro studies using patch-clamp techniques and in vivo experiments measuring nerve-evoked muscle contractions in animals have demonstrated the antinicotinic effects of obidoxime. hhs.govresearchgate.netcas.cz When compared with the oxime HI-6 and the experimental compound K203, obidoxime showed equivalent potency in inhibiting acetylcholine-evoked currents at nicotinic receptors in vitro. researchgate.netcas.cz The experimental oxime K027 was found to be less potent. researchgate.netcas.cz

These findings suggest that obidoxime can act as an antagonist at both embryonic and adult forms of the muscle nicotinic receptor. hhs.govresearchgate.net This direct antagonism at the neuromuscular junction could help to counteract the overstimulation of nicotinic receptors caused by acetylcholine accumulation in organophosphate poisoning. hhs.govresearchgate.net

Analytical Methodologies for Obidoxime Sulfate Research

Chromatographic Techniques for Quantification

Chromatographic methods are fundamental for the selective and sensitive determination of obidoxime (B3283493) sulfate (B86663) in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques in this domain.

HPLC methods provide a robust platform for the quantification of obidoxime. Due to its highly polar nature, arising from two quaternary amines, obidoxime is not well-retained on traditional reversed-phase columns and can exhibit poor peak shape due to interactions with residual silanols. sielc.com To overcome these challenges, specialized columns and mobile phase modifiers are employed.

One successful approach involves the use of a Primesep C column, which operates on a mixed-mode mechanism of strong cation-exchange and weak reversed-phase interactions. sielc.com The carboxylic groups on the silica (B1680970) surface of this column shield the residual silanols, leading to improved peak symmetry for quaternary amines like obidoxime. sielc.com Retention time can be modulated by adjusting the pH and buffer concentration of the mobile phase. sielc.com

For the determination of obidoxime in urine, a reversed-phase HPLC method with an internal standard (HI 6) has been developed. nih.gov This method utilizes a mobile phase containing methanol, the counter-ion 1-heptane sulfonic acid, and tetrabutylammonium (B224687) phosphate, with spectrophotometric detection at 288 nm. nih.gov The method demonstrated good linearity over a concentration range of 1 to 1000 µM, with a limit of quantification (LOQ) of 1 µM and a limit of detection (LOD) of 0.5 µM. nih.gov

Simultaneous determination of obidoxime with other components of antidote solutions, such as atropine (B194438), scopolamine, and imipramine, has also been achieved using an ion-pair HPLC-UV method with a Kromasil C8 column and gradient elution. farmaciajournal.com

Table 1: Summary of HPLC Method Parameters for Obidoxime Quantification

| Parameter | Method 1 nih.gov | Method 2 univie.ac.at |

| Analyte(s) | Obidoxime | Atropine sulphate monohydrate (AT), Obidoxime dichloride (OB) |

| Matrix | Urine | Antidote Solution |

| Column | 5 µm reversed-phase (125x4 mm) | Primesep C |

| Mobile Phase | Methanol, 1-heptane sulfonic acid, tetrabutylammonium phosphate | Not specified |

| Detection | Spectrophotometric (288 nm) | HPLC-UV (210 nm for AT, 280 nm for OB) |

| Internal Standard | HI 6 | Not specified |

| Linearity | 1 - 1000 µM | Not specified |

| LOQ | 1 µM | Not specified |

| LOD | 0.5 µM | Not specified |

This table is interactive. Click on the headers to sort the data.

LC-MS/MS offers superior sensitivity and specificity for the analysis of obidoxime, particularly in complex biological matrices. researchgate.net This technique couples the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. researchgate.net LC-MS/MS is invaluable for characterizing the poisoning by nerve agents and evaluating the efficacy of reactivators like obidoxime. nih.gov

A developed LC-MS/MS method allows for the identification and quantification of specific peptide adducts of acetylcholinesterase (AChE) after exposure to nerve agents. nih.gov This enables a detailed in vitro assessment of the poisoning, aging, and spontaneous reactivation status of the enzyme, and provides a platform to evaluate the effectiveness of reactivators such as obidoxime, HI-6, and pralidoxime (B1201516). nih.gov The high sensitivity of LC-MS is crucial, as impurities in solvents and reagents can significantly impact the accuracy of results by causing higher background noise and the formation of adducts. sigmaaldrich.com

Spectrophotometric Assays for Enzyme Activity Measurement

The primary therapeutic action of obidoxime is the reactivation of organophosphate-inhibited cholinesterases. Therefore, measuring enzyme activity is a critical aspect of its research.

The Ellman method is a widely used spectrophotometric assay for determining cholinesterase activity. publichealthtoxicology.com It is based on the hydrolysis of a thiocholine (B1204863) ester substrate by the enzyme, producing thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. publichealthtoxicology.comnih.gov

Modifications to the standard Ellman's assay have been introduced to improve its reliability, especially in biological samples. nih.gov One modification involves a two-step process where the enzymatic hydrolysis of the substrate occurs first, and then the reaction is stopped with an inhibitor before the addition of DTNB to quantify the produced thiocholine. nih.gov This can increase the measured butyrylcholinesterase activity by 20 to 25%. nih.gov In some applications, acetylthiocholine (B1193921) is used as the substrate for measuring acetylcholinesterase (AChE) activity. ekb.eg It's important to note that oximes like obidoxime can interfere with the assay, potentially leading to an overestimation of AChE activity. tums.ac.ir

In Vitro Assessment of Reactivator Potency

The effectiveness of obidoxime as a reactivator is quantified through in vitro studies that measure its ability to restore the function of inhibited cholinesterases.

The potency of an oxime reactivator is comprehensively described by its kinetic constants. The second-order reactivation rate constant (kr2), which is the ratio of the maximal reactivation rate constant (kr) to the dissociation constant (KD) (kr2 = kr/KD), is a key parameter for evaluating reactivating ability. nih.gov These constants are determined by measuring the rate of enzyme reactivation at various oxime concentrations. nih.gov

Studies have shown that the reactivation potency of obidoxime is dependent on the specific organophosphorus compound that has inhibited the acetylcholinesterase. nih.gov For instance, after inhibition by soman (B1219632), sarin (B92409), cyclosarin (B1206272), or VX, the reactivating potency of several oximes was found to be in the order of HLö 7 > HI 6 > obidoxime > pralidoxime. nih.gov Obidoxime, along with HLö 7, showed partial reactivation of tabun-inhibited AChE, whereas pralidoxime and HI 6 were largely ineffective. nih.gov

Table 2: Reactivation Kinetic Constants for Obidoxime with VX-inhibited human AChE nih.gov

| Oxime | kr (x 10-3 min-1) | KD (µM) | kr2 (M-1 min-1) |

| Obidoxime | 30.4 ± 1.4 | 47.9 ± 3.6 | 635 |

This table is interactive. Click on the headers to sort the data.

These in vitro assessments are crucial for comparing the efficacy of different oximes and for the development of more effective, broad-spectrum reactivators. nih.govresearchgate.net

Evaluation of Reactivation Efficacy Percentage

The evaluation of obidoxime's efficacy is centered on its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. This reactivation is a critical measure of its potential as an antidote. Research indicates that the reactivation potency of obidoxime is not uniform across all types of organophosphorus inhibitors; its effectiveness is highly dependent on the specific chemical structure of the inhibiting agent. nih.govresearchgate.net

In-Vitro Research Findings

In-vitro studies are fundamental in determining the direct reactivation potential of obidoxime on inhibited AChE. These studies have demonstrated that obidoxime is a potent reactivator for AChE inhibited by certain OP pesticides. For instance, in studies using human erythrocyte AChE inhibited by paraoxon (B1678428), obidoxime showed a high reactivation efficacy, reaching up to 96.8%. hhs.gov In another study using a photometric microplate assay, obidoxime achieved a reactivation rate of nearly 80% for paraoxon-inhibited AChE. tandfonline.com Its effectiveness has also been noted against other pesticides, including leptophos-oxon and methamidophos. hhs.gov

However, the efficacy of obidoxime against chemical warfare nerve agents is more varied. It is considered more effective than other oximes, such as pralidoxime and HI-6, for tabun-inhibited AChE. researchgate.nethhs.gov Conversely, its ability to reactivate AChE inhibited by agents like sarin, soman, cyclosarin, and VX is limited. researchgate.nethhs.gov For cyclosarin-inhibited AChE, the reactivation potency of obidoxime was found to be low. hhs.govnih.gov Similarly, for soman- and sarin-inhibited enzyme, the oxime HI-6 has been shown to be a more effective reactivator. hhs.gov One study concluded that obidoxime cannot be considered a universal antidote due to its limited reactivation potency against a range of eleven tested organophosphorus inhibitors. nih.govresearchgate.net

The following table summarizes the in-vitro reactivation efficacy of obidoxime against AChE inhibited by various organophosphorus compounds.

| Inhibiting Agent | Enzyme Source | Reactivation Efficacy (%) |

| Paraoxon | Human Erythrocyte AChE | 96.8% |

| Paraoxon | AChE | ~80% |

| Tabun (B1200054) | Human AChE | More effective than HI-6 |

| Cyclosarin | Rat Brain AChE | Low efficacy |

| Sarin | Human AChE | Less effective than HI-6 |

| Soman | Human AChE | Less effective than HI-6 |

Comparative Efficacy Studies

Comparative studies are essential to benchmark the performance of obidoxime against other available oxime reactivators. These studies highlight the agent-specific strengths and weaknesses of each compound.

In the case of paraoxon-inhibited human AChE, obidoxime demonstrated superior reactivation efficacy compared to several other oximes. hhs.gov While obidoxime achieved 96.8% reactivation, trimedoxime reached 86%, and other oximes like pralidoxime, methoxime, and HI-6 did not surpass 25% reactivation. hhs.gov

Conversely, when tested against cyclosarin, the oxime HI-6 was found to be significantly more effective than obidoxime. nih.gov Studies investigating combinations of oximes have found that a mixture of HI-6 and obidoxime can broaden the spectrum of activity compared to either oxime used alone, suggesting a potential for combination therapy to counter a wider range of nerve agents. nih.gov

The table below presents a comparison of the reactivation efficacy of obidoxime with other oximes against specific organophosphate inhibitors.

| Inhibiting Agent | Oxime | Enzyme Source | Comparative Efficacy |

| Paraoxon | Obidoxime | Human AChE | 96.8% |

| Trimedoxime | Human AChE | 86.0% | |